molecular formula C27H39N11O8 B12376242 Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle)

Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle)

Katalognummer: B12376242
Molekulargewicht: 645.7 g/mol
InChI-Schlüssel: PXEDUZWGHKWZNI-HAGHYFMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclo(Arg-Gly-Asp-D-Tyr-azido-Nle) is a synthetic cyclic peptide derivative designed for targeted molecular interactions, particularly with integrin receptors. Its core structure incorporates the canonical Arg-Gly-Asp (RGD) motif, a tripeptide sequence known for its high affinity to integrins such as αvβ3 and α5β1, which are overexpressed in tumor cells and neovasculature . Key modifications include:

  • D-Tyrosine (D-Tyr): Enhances metabolic stability by resisting proteolytic degradation.
  • Azido-Nle (azidonorleucine): Facilitates site-specific conjugation via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling applications in imaging probes or drug delivery systems .

This compound is structurally optimized for integrin-targeted diagnostics or therapeutics, leveraging the RGD motif’s binding specificity while improving pharmacokinetic properties through cyclization and non-natural amino acids.

Eigenschaften

Molekularformel

C27H39N11O8

Molekulargewicht

645.7 g/mol

IUPAC-Name

2-[(2S,5R,8S,11S)-8-(4-azidobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C27H39N11O8/c28-27(29)31-10-3-5-17-23(43)32-14-21(40)34-20(13-22(41)42)26(46)37-19(12-15-6-8-16(39)9-7-15)25(45)36-18(24(44)35-17)4-1-2-11-33-38-30/h6-9,17-20,39H,1-5,10-14H2,(H,32,43)(H,34,40)(H,35,44)(H,36,45)(H,37,46)(H,41,42)(H4,28,29,31)/t17-,18-,19+,20-/m0/s1

InChI-Schlüssel

PXEDUZWGHKWZNI-HAGHYFMRSA-N

Isomerische SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O

Kanonische SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The azido group is introduced at the norleucine residue during the synthesis .

Industrial Production Methods

Industrial production of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) beinhaltet seine Wechselwirkung mit Integrinen, insbesondere dem αvβ3-Integrin. Diese Wechselwirkung erleichtert die Zellanhaftung und -migration, wodurch es in bildgebenden und therapeutischen Anwendungen nützlich wird. Die Azidogruppe ermöglicht eine weitere Funktionalisierung durch Klick-Chemie, wodurch die Herstellung verschiedener Biokonjugate ermöglicht wird.

Wirkmechanismus

The mechanism of action of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) involves its interaction with integrins, particularly the αvβ3 integrin. This interaction facilitates cell adhesion and migration, making it useful in imaging and therapeutic applications. The azido group allows for further functionalization through click chemistry, enabling the creation of various bioconjugates .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues of RGD Cyclopeptides

Table 1: Key Structural and Functional Comparisons
Compound Name Modifications Biological Target Key Properties Reference
Cyclo(Arg-Gly-Asp-D-Tyr-Lys(SAA)-) GP1 Lys(SAA) side chain for chelation Integrin αvβ3 Radiolabeled for PET imaging; high receptor affinity (Ki ≈ 0.84–1.33 nM)
Cyclo(-Orn-AAZTA-Arg-Gly-Asp-d-Phe-) Ornithine-AAZTA chelator, Cy5.5 dye Tumor neovasculature Multimodal imaging probe; combines integrin targeting with fluorescence/MRI
Cyclo(D-Asp2,Dap5)Dyn A-(1-11)NH2 D-Asp and diaminopropionic acid (Dap) κ-opioid receptor High receptor affinity but low selectivity over μ/δ-opioid receptors

Key Findings :

  • GP1 () shares the RGD motif and D-Tyr but incorporates a lysine-derived chelator for radiometal labeling. Its binding affinity parallels the target compound, though selectivity for integrins over other receptors is superior compared to opioid-targeted cyclopeptides like Dyn A derivatives .
  • AAZTA-Conjugated Probe () demonstrates the versatility of azide-free conjugation strategies, achieving dual-modal imaging without compromising integrin binding. In contrast, the azido group in Cyclo(Arg-Gly-Asp-D-Tyr-azido-Nle) offers orthogonal reactivity for modular bioconjugation .

Functional Comparisons with Non-RGD Cyclic Dipeptides

Table 2: Activity Profiles of Cyclic Dipeptides (CDPs)
Compound Name Biological Activity Mechanism/Receptor Interaction Reference
Cyclo(Pro-Tyr) Anti-quorum sensing (QS) in Pseudomonas aeruginosa Downregulates las and rhl systems
Cyclo(Phe-Pro) Cytotoxicity (IC50 < 7 mM in cancer cells) Induces mitochondrial apoptosis
Cyclo(L-Ala-Gly) Inhibition of aflatoxin production in Aspergillus Disrupts fungal secondary metabolism
Cyclo(D-Tyr-D-Pro) Cytotoxicity (K562 cells at 100 μg/mL) Unknown; potential membrane disruption

Key Findings :

  • Unlike RGD-based cyclopeptides, Cyclo(Pro-Tyr) and its hydroxylated analogue Cyclo(Hyp-Tyr) primarily target bacterial QS pathways, demonstrating how residue choice dictates biological niche .
  • Cyclo(Phe-Pro) and Cyclo(Tyr-Pro) () exhibit broad-spectrum cytotoxicity but lack the integrin specificity of RGD derivatives, highlighting the RGD motif’s critical role in tumor targeting.
  • Cyclo(L-Ala-Gly) derivatives () emphasize structure-activity relationships (SAR): methyl side-chain length correlates with antifungal potency, a principle applicable to optimizing azido-Nle in the target compound.

Stability and Conjugation Efficiency

  • Cyclization Impact : Cyclization of linear RGD peptides (e.g., c(RGDfV)) improves proteolytic resistance and binding affinity by restricting conformational flexibility . The target compound’s D-Tyr further enhances stability compared to L-configured residues in CDPs like Cyclo(Pro-Tyr) .
  • Azido Group Utility: The azido-Nle modification enables efficient conjugation to alkynes, contrasting with non-azido CDPs (e.g., phenazine derivatives in ), which require alternative coupling strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.